molecular formula C17H15NO2 B6355655 Benzyl 1-methyl-1H-indole-3-carboxylate CAS No. 1033693-00-3

Benzyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B6355655
CAS No.: 1033693-00-3
M. Wt: 265.31 g/mol
InChI Key: NNRZJAKOLVVMNN-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-1H-indole-3-carboxylate is an indole derivative featuring a benzyl ester group at the 3-position and a methyl substituent at the 1-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. For example, methyl 1-methyl-1H-indole-3-carboxylate is utilized as a reference ligand in serotonin 5-HT4 receptor binding assays , highlighting the pharmacological relevance of this scaffold. The benzyl ester variant likely shares similar reactivity and functional group interactions but differs in steric and lipophilic properties due to the benzyl substituent.

Properties

IUPAC Name

benzyl 1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18-11-15(14-9-5-6-10-16(14)18)17(19)20-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRZJAKOLVVMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis method. This method uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures (around 110°C) to form the indole core . The reaction proceeds through multiple steps, including the formation of an intermediate indole lactone, which is then converted to the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions can further streamline the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Benzyl 1-methyl-1H-indole-3-carboxylate has been investigated for various applications:

Chemistry

  • Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

  • Biological Pathways Modulation : Research indicates that this compound may interact with specific molecular targets such as receptors and enzymes, potentially modulating their activity. This interaction can influence various biological pathways.

Medicine

  • Therapeutic Potential : Studies have shown that this compound exhibits promising anticancer, antiviral, and anti-inflammatory properties. Its mechanism of action may involve inhibiting certain kinases or interacting with DNA, thereby affecting cellular processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different contexts:

StudyFindings
Gabriele et al. (2014)Reported on the cyclization-carbonylation reactions involving indoles, highlighting the versatility of indole derivatives like this compound in synthesizing biologically active compounds .
Shen et al. (2019)Demonstrated a gold(III)-catalyzed decarboxylative coupling reaction involving indoles, showcasing the potential for developing new synthetic strategies using this compound .
Recent Research (2023)Investigated new synthetic routes for indole derivatives with high yields, emphasizing the importance of this compound as a precursor for further functionalization .

Mechanism of Action

The mechanism of action of Benzyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The exact pathways depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity of indole-3-carboxylate derivatives arises from variations in ester substituents and additional functional groups. Key analogs include:

Compound Name Substituents Key Structural Notes
Methyl 1-methyl-1H-indole-3-carboxylate Methyl ester at 3-position, methyl at 1-position Orthorhombic crystal system (space group Pbcm); coplanar indole and ester groups .
Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Ethyl ester, benzyl at 1-position, hydroxy at 5-position, methyl at 2-position Safety data available (GHS hazard classification) .
3-Buten-1-yl 1-methyl-1H-indole-3-carboxylate Butenyl ester at 3-position, methyl at 1-position Higher lipophilicity (calculated LogP: 2.91) compared to methyl ester analogs .
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile Benzyl at 2-position, carbonitrile at 3-position, chloro at 6-position Crystal structure shows an 86.97° angle between indole and tolyl rings .

Physicochemical Properties

Property Methyl 1-methyl-1H-indole-3-carboxylate 3-Buten-1-yl 1-methyl-1H-indole-3-carboxylate Ethyl 1-benzyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Molecular Weight (g/mol) 189.21 229.27 Not reported
LogP ~2.0 (estimated) 2.91 Not reported
Melting Point >200°C (decomposition) Not reported Not reported
Solubility Soluble in DMSO, methanol Likely low aqueous solubility Provided as an acetonitrile solution

Key Insight : The benzyl ester in the target compound is expected to increase LogP significantly, reducing aqueous solubility but enhancing membrane permeability compared to methyl or ethyl analogs.

Biological Activity

Benzyl 1-methyl-1H-indole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The presence of the benzyl ester group enhances its reactivity and modulates its biological activity, making it a unique structure among indole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit tumor growth in several cancer cell lines. In vitro experiments demonstrated that this compound significantly reduced the proliferation of epidermoid-nasopharyngeal and colon cancer cells .

Case Study:
In a study involving mice treated with this compound, researchers observed a marked decrease in tumor size and weight, suggesting its efficacy as an anticancer agent . The compound's mechanism appears to involve the inhibition of specific kinases involved in cell proliferation pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential role in managing inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Kinase Inhibition: The compound may inhibit certain kinases that play critical roles in cell signaling pathways associated with cancer progression.
  • DNA Interaction: It has been suggested that this compound can bind to DNA, influencing gene expression related to cell growth and apoptosis .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

Compound NameBiological ActivityMechanism of Action
This compound Anticancer, Anti-inflammatoryKinase inhibition, DNA binding
1-methyl-1H-indole-3-carboxamide AntimicrobialUnknown
1-benzyl-1H-indole-3-carboxaldehyde Moderate anticancerUnknown

This table illustrates the distinct biological activities and mechanisms associated with each compound, highlighting the potential advantages of this compound in therapeutic applications.

Research Applications

This compound is utilized in various research applications:

  • Synthesis of Complex Molecules: It serves as a building block for synthesizing more complex organic molecules .
  • Pharmaceutical Development: Its properties are being explored for developing new drugs targeting cancer and inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Benzyl 1-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized for high yield?

The compound is synthesized via esterification of 1-methyl-1H-indole-3-carboxylic acid with benzyl alcohol under acidic conditions. Optimization includes refluxing in anhydrous methanol with catalytic sulfuric acid, followed by purification via recrystallization or silica-gel chromatography. Recent advancements employ Copper(II) catalysts to enhance efficiency, achieving yields >90% under optimized conditions (5 mol% catalyst in DMF at 80°C for 12 hours) .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm ester and methyl group positions (e.g., ester carbonyl at ~165 ppm in 13^{13}C NMR).
  • IR : Stretching vibrations for C=O (~1720 cm1^{-1}) and aromatic C-H (~3050 cm1^{-1}).
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and packing (see Table 1) .

Q. How is purity assessed during synthesis, and what solvents are optimal for crystallization?

Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water). Crystallization from ethyl acetate/petroleum ether yields high-purity crystals suitable for XRD analysis .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

The orthorhombic Pbcm space group reveals three C—H⋯O hydrogen bonds forming sheets in the ab plane. Parallel sheets stabilize via C—H⋯π stacking (3.8 Å distance), contributing to thermal stability. These interactions are critical for predicting solubility and mechanical properties .

Q. What role do steric effects play in the reactivity of this compound derivatives?

Substituents like tert-butyl groups hinder electrophilic substitution at the indole C2 position, redirecting reactivity to C5. Steric bulk also slows nucleophilic attack on the ester moiety, necessitating harsher conditions (e.g., LiAlH4_4 for reduction) .

Q. How can computational methods predict the biological activity of indole derivatives?

Density Functional Theory (DFT) calculates electron distribution, identifying nucleophilic (indole C3) and electrophilic (ester carbonyl) sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like phosphodiesterases, correlating binding affinity (ΔG < -8 kcal/mol) with experimental IC50_{50} values .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of thermal ellipsoids and hydrogen bonds .
  • Biological Assays : Perform enzyme inhibition studies at pH 7.4 (PBS buffer) with fluorescence quenching (λex_{ex} = 280 nm, λem_{em} = 340 nm) .

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